PDE4 Selectivity vs. Rolipram
The patent family encompassing 1-benzyl-4-phenylpyrrolidin-2-one explicitly claims that 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit 'improved PDE4 inhibition as compared to compounds like rolipram and show selectivity with regard to inhibition of other classes of PDEs.' . This claim provides a core pharmacological differentiation for the entire compound class, including the target molecule. However, this is a class-level inference and should not be interpreted as specific data for 1-benzyl-4-phenylpyrrolidin-2-one itself without experimental confirmation.
| Evidence Dimension | PDE4 Inhibition and Selectivity |
|---|---|
| Target Compound Data | Claimed to have improved PDE4 inhibition and intra-family selectivity. |
| Comparator Or Baseline | Rolipram (a first-generation PDE4 inhibitor). |
| Quantified Difference | Qualitative improvement claimed; specific IC50 values for the target compound are not publicly available in the analyzed patent documents. |
| Conditions | PDE4 enzyme inhibition assays as described in U.S. Patent No. 7,696,198. |
Why This Matters
For researchers sourcing PDE4 inhibitor scaffolds, this class-level claim positions the 4-aryl-pyrrolidin-2-one core, including 1-benzyl-4-phenylpyrrolidin-2-one, as a potentially superior starting point over rolipram-based designs for developing more selective PDE4 inhibitors.
- [1] U.S. Patent No. 7,696,198. Phosphodiesterase 4 inhibitors. Issued April 13, 2010. View Source
- [2] U.S. Patent Application Publication No. US20050026913 A1. Phosphodiesterase 4 inhibitors. Published February 3, 2005. View Source
